molecular formula C15H22N2O2 B11749328 (2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol

(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol

Cat. No.: B11749328
M. Wt: 262.35 g/mol
InChI Key: IYQXIUTVTZXZOV-PLNGDYQASA-N
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Description

(Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is a synthetic organic compound that features a piperidine ring, a pyridine ring, and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a piperidine intermediate.

    Formation of the Butenol Side Chain: The butenol side chain is synthesized through a series of reactions including aldol condensation, reduction, and dehydration.

    Final Coupling: The final step involves coupling the piperidine-pyridine intermediate with the butenol side chain under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the butenol side chain, forming aldehydes or ketones.

    Reduction: Reduction reactions can target the double bond in the butenol side chain, converting it to a saturated alcohol.

    Substitution: The piperidine and pyridine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Biochemical Studies: It can be used as a probe to study biological pathways and mechanisms.

Medicine

    Therapeutic Agents:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-((4-(Morpholin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.

    (Z)-4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol may confer unique properties such as increased stability, specific binding affinity, or distinct pharmacological activity compared to similar compounds.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-ol

InChI

InChI=1S/C15H22N2O2/c18-10-4-5-11-19-15-12-14(6-7-16-15)13-17-8-2-1-3-9-17/h4-7,12,18H,1-3,8-11,13H2/b5-4-

InChI Key

IYQXIUTVTZXZOV-PLNGDYQASA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CO

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCO

Origin of Product

United States

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